molecular formula C10H13N3OS B4841225 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide

2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B4841225
M. Wt: 223.30 g/mol
InChI Key: IUSZTZBTJVGIFU-UHFFFAOYSA-N
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Description

2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a formyl group, a phenylethyl group, and a hydrazinecarbothioamide moiety. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide typically involves the reaction of 1-phenylethylamine with formylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as acids or bases and are carried out in solvents like dichloromethane or toluene.

Major Products

    Oxidation: Produces oxides and other oxidized derivatives.

    Reduction: Yields hydrazine derivatives.

    Substitution: Results in various substituted hydrazinecarbothioamide compounds.

Scientific Research Applications

2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antifungal and antibacterial properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential as a skin-lightening agent. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-formyl-N-(2-phenylethyl)hydrazinecarbothioamide
  • 1-phenylethanone thiosemicarbazone
  • (Z)-1-phenylethylideneamino]thiourea

Uniqueness

2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antifungal activity or different reactivity patterns in synthetic applications.

Properties

IUPAC Name

N-(1-phenylethylcarbamothioylamino)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-8(9-5-3-2-4-6-9)12-10(15)13-11-7-14/h2-8H,1H3,(H,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSZTZBTJVGIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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